Pentetate calcium trisodium

Descripción

Propiedades

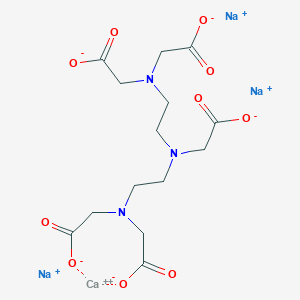

IUPAC Name |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFCVLSUPGCQKD-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18CaN3Na3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065248 | |

| Record name | Pentetate calcium trisodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12111-24-9 | |

| Record name | Pentetate calcium trisodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium trisodium pentetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTETATE CALCIUM TRISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79YN26H5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Chemical Aspects of Pentetate Calcium Trisodium Chelation

Structural Conformation and Ligand-Metal Ion Interactions

Pentetate calcium trisodium's parent ligand, DTPA, is a polyaminopolycarboxylic acid characterized by a flexible structure with eight potential coordination sites: three nitrogen atoms from the diethylenetriamine (B155796) backbone and five oxygen atoms from the carboxylate groups. drugbank.comanalis.com.my This multidentate nature allows it to wrap around a metal cation, forming a highly stable, water-soluble complex known as a chelate. mhmedical.com The formation of these complexes involves the donation of electron pairs from the nitrogen and oxygen atoms of the DTPA ligand to the metal ion, creating strong coordinate bonds. solubilityofthings.com

The interaction between the DTPA ligand and a metal ion is a classic example of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). The strength and stability of the resulting chelate are influenced by several factors, including the size and charge of the metal ion, its electron configuration, and the geometric arrangement of the donor atoms in the ligand. solubilityofthings.com Transition metals, in particular, often exhibit a high affinity for ligands like DTPA due to their electronic structures, leading to the formation of very stable complexes. solubilityofthings.com

Chelation Thermodynamics and Kinetics

The effectiveness of pentetate calcium trisodium (B8492382) as a chelating agent is defined by the thermodynamics and kinetics of its interactions with various metal cations. These parameters determine the strength of the bond formed and the speed at which the chelation reaction occurs.

Affinity and Binding Constants of this compound with Metal Cations

The affinity of DTPA for a particular metal ion is quantified by its stability constant (also known as the formation constant), represented as log K. A higher log K value indicates a more stable complex. DTPA exhibits a very high affinity for a wide range of metal ions, forming more stable complexes than many other chelating agents. researchgate.netdojindo.com The stability of these complexes is a critical factor in the therapeutic use of this compound, as it allows for the effective sequestration and removal of toxic metals from the body. nih.gov

The stability constants for DTPA with various metal ions have been determined through experimental methods such as potentiometric titration. researchgate.netfrontiersin.org These studies have shown that DTPA forms exceptionally stable complexes with transuranic elements like plutonium and americium, as well as with other heavy metals. mhmedical.comfederalregister.gov

Table 1: Stability Constants (log β) of DTPA with Various Metal Cations

| Metal Ion | log β |

| Cu(II) | 30.08 zenodo.org |

| Zn(II) | 26.30 zenodo.org |

| Cd(II) | 26.25 zenodo.org |

| La(III) | 26.32 zenodo.org |

| Pr(III) | 27.40 zenodo.org |

| Nd(III) | 26.12 zenodo.org |

Mechanisms of Calcium Exchange in Chelate Formation

The primary mechanism of action for this compound involves an exchange reaction where the calcium ion in the Ca-DTPA complex is displaced by a metal ion that has a higher binding affinity for the DTPA ligand. nih.govnih.govheyl-berlin.de This process is driven by the greater thermodynamic stability of the new metal-DTPA complex. researchgate.net

The exchange reaction can be represented as:

Ca-DTPA + Mⁿ⁺ → M-DTPA + Ca²⁺

where Mⁿ⁺ is a metal ion with a higher binding constant to DTPA than calcium. heyl-berlin.de

This ion exchange mechanism is particularly effective in removing internally deposited radionuclides and other toxic heavy metals. federalregister.govfda.gov The newly formed, highly stable metal-DTPA chelate is water-soluble and is readily excreted from the body, primarily through glomerular filtration in the kidneys. nih.govnih.gov Studies have shown that immediately following internal contamination, Ca-DTPA is significantly more effective at eliminating plutonium than its zinc counterpart, Zn-DTPA, highlighting the rapid nature of the calcium exchange mechanism. nih.govfda.gov However, after about 24 hours, the efficacy of both chelators becomes comparable. fda.govfda.gov The process of chelation can also lead to the depletion of essential endogenous trace metals like zinc, magnesium, and manganese, as these can also displace the calcium ion in the DTPA complex. nih.govnih.govfda.gov

Computational Chemistry Approaches to this compound Complexes

Computational chemistry provides powerful tools to investigate the intricate details of chelator-metal interactions at a molecular level. Theoretical modeling and simulations offer insights into the dynamics and energetics of chelation that are often difficult to obtain through experimental methods alone.

Theoretical Modeling of Chelator-Metal Binding Dynamics

Theoretical models, often employing quantum mechanics (QM) and molecular dynamics (MD) simulations, are used to study the binding of this compound to various metal ions. mdpi.com These models can predict the most stable conformations of the metal-ligand complexes and elucidate the electronic properties that govern their stability. mdpi.com For instance, studies have used these methods to generate force field parameters for a wide range of radiometal-chelator complexes, providing a foundation for the rational design of new and more effective chelating agents. mdpi.com

Molecular dynamics simulations can replicate the interactions between molecules, such as DTPA and metal ions, providing a detailed view of the chelation process over time. analis.com.my These simulations have been used to study the intermolecular interactions and have shown that the carbonyl groups of DTPA play a significant role in binding with metal ions like Fe²⁺. analis.com.myanalis.com.my

Simulations of Coordination Chemistry

Simulations of the coordination chemistry of this compound complexes offer a dynamic picture of how the ligand arranges itself around the metal ion. These simulations can reveal the preferred coordination number and geometry of the metal in the chelate. DTPA, being an octadentate ligand, can form a very stable complex by wrapping around the metal ion and utilizing its multiple binding sites. analis.com.myump.edu.my

Molecular dynamics simulations have been employed to investigate the interaction of DTPA with mineral scales like calcium carbonate (CaCO₃) and iron sulfide (B99878) (FeS). analis.com.my The results of these simulations, often analyzed using radial distribution functions (RDF), provide information about the distances and strengths of the interactions between the atoms of the chelator and the metal ions. analis.com.myanalis.com.my For example, simulations have shown a stronger interaction between the carbonyl group of DTPA and Fe²⁺ compared to Ca²⁺. analis.com.my Furthermore, simulations have been used to study the adsorption of DTPA onto the surfaces of mineral scales like barium sulfate (B86663) (BaSO₄), indicating that the carboxylic oxygen atoms and the nitrogen atoms in the DTPA structure are primarily responsible for the interaction. rsc.org

Specificity and Scope of Pentetate Calcium Trisodium Activity in Metal Decorporation

Decorporation Efficacy against Transuranic Elements: Plutonium, Americium, and Curium

Pentetate calcium trisodium (B8492382) is most effective and specifically indicated for the treatment of internal contamination with the transuranic elements plutonium (Pu), americium (Am), and curium (Cm). clevelandclinic.orgfda.gov These elements are products of nuclear fission and can be found in nuclear waste and the fallout from nuclear weapons. federalregister.gov Internal contamination can occur through inhalation, ingestion, or through wounds. fda.gov

The high affinity of the DTPA ligand for these trivalent and tetravalent actinides is the basis for its therapeutic effect. federalregister.govpatsnap.com Upon administration, Ca-DTPA circulates in the bloodstream and extracellular fluid. ajsuccr.org When it encounters a plutonium, americium, or curium ion, the calcium ion is displaced, and the transuranic element binds to the DTPA molecule. federalregister.gov This newly formed, stable transuranic-DTPA complex is then filtered by the kidneys and eliminated from the body in the urine. drugs.com This process significantly enhances the rate of elimination of these radioactive contaminants, thereby reducing their long-term retention in organs like the liver and bones and mitigating the risk of long-term health effects such as cancer. patsnap.comirpa.net

Research and clinical experience over several decades have established the effectiveness of Ca-DTPA in increasing the excretion of these specific transuranic elements. federalregister.govresearchgate.net Studies in rodents contaminated with plutonium demonstrated that Ca-DTPA treatment significantly increased the rate of plutonium elimination. drugs.com For instance, when administered within an hour of contamination, Ca-DTPA was about 10 times more effective than its zinc counterpart (Zn-DTPA) at enhancing plutonium excretion. fda.gov Human case studies have also documented significant increases in the urinary elimination of plutonium and americium following Ca-DTPA administration. nih.govcambridge.org

The timing of administration is a critical factor in the efficacy of Ca-DTPA. Chelation is most effective when initiated promptly after contamination, ideally within the first 24 hours, while the radionuclides are still circulating in the bloodstream and are more accessible for chelation. nih.gov The effectiveness diminishes as the transuranic elements become sequestered in tissues, particularly the liver and skeleton. drugs.comfda.gov

| Element | Effectiveness | Mechanism of Action | Key Findings |

|---|---|---|---|

| Plutonium (Pu) | High | Forms a stable Pu-DTPA chelate, enhancing urinary excretion. drugs.com | Animal studies show a 10-fold higher elimination rate compared to Zn-DTPA when treated early. fda.gov Human data confirms enhanced excretion. nih.gov |

| Americium (Am) | High | Effectively binds with Am, facilitating its removal from the body. clevelandclinic.org | Reduces systemic deposits in the liver and skeleton. nih.gov Successful treatment in human inhalation cases has been reported. cambridge.org |

| Curium (Cm) | High | Chelates Cm, leading to increased elimination via urine. fda.gov | Indicated for contamination with curium, with a mechanism similar to that for plutonium and americium. clevelandclinic.orgfederalregister.gov |

Differential Binding with Lanthanides and Actinides

The chelating action of pentetate calcium trisodium is not exclusive to the transuranic actinides for which it is primarily indicated. The DTPA ligand can form stable complexes with a wide range of metal ions. fda.gov Its efficacy is determined by the stability constant of the metal-DTPA complex compared to the calcium-DTPA complex. Metals that form a more stable bond with DTPA than calcium will be effectively chelated. heyl-berlin.de

This leads to differential binding affinities not only between different groups of elements, such as actinides and lanthanides, but also within these series. While Ca-DTPA is highly effective for plutonium, americium, and curium, its interaction with other actinides and related elements varies. The agent's ability to wrap around a metal ion and form up to eight bonds contributes to these differences in binding efficacy. mhmedical.com This selectivity is a crucial aspect of its toxicological profile, as the chelation of essential endogenous metals can lead to adverse effects. researchgate.net

The lanthanide series of elements, which have chemical similarities to the actinides, can also be chelated by DTPA. However, the stability of these complexes and the therapeutic benefit of decorporation for lanthanide contamination are less well-characterized compared to the transuranic elements.

Assessment of Limited Chelation Efficacy for Specific Elements (e.g., Uranium, Neptunium)

Despite its broad chelating capabilities, this compound has demonstrated limited efficacy for the decorporation of certain radioactive elements, notably uranium and neptunium (B1219326). fda.gov Animal studies have shown that Ca-DTPA forms less stable chelates with these elements in the body. drugs.comnih.gov

This reduced stability means that the chelation process is less efficient, and the drug is not expected to be effective for treating internal contamination with uranium or neptunium. drugs.comfda.gov Instead of being efficiently excreted, these less stable complexes can lead to the deposition of the radioactive elements in tissues, including bone. nih.gov Consequently, Ca-DTPA is not approved or recommended for the treatment of uranium or neptunium contamination. fda.gov Similarly, radioactive iodine is not bound by DTPA. drugs.com

| Element | Chelation Efficacy with Ca-DTPA | Reason for Limited Efficacy |

|---|---|---|

| Uranium (U) | Limited / Not Effective | Forms less stable chelates in vivo. drugs.comnih.gov |

| Neptunium (Np) | Limited / Not Effective | Forms less stable chelates in vivo, leading to tissue deposition. drugs.comnih.gov |

Exploratory Studies on this compound for Other Metal Ions (e.g., Gadolinium, Cobalt)

The chelating properties of this compound have prompted exploratory research into its potential for decorporating other metal ions beyond the approved indications.

Gadolinium (Gd): There is emerging interest in the use of Ca-DTPA for treating conditions potentially related to gadolinium deposition following the use of gadolinium-based contrast agents in magnetic resonance imaging (MRI). Clinical trials have been initiated to investigate the effects of Ca-DTPA on patients with gadolinium deposition disease, exploring whether it can effectively chelate and remove retained gadolinium. patsnap.com

Cobalt (Co): Studies have investigated the potential of Ca-DTPA for cobalt decorporation. One in-vitro study examined the ability of Ca-DTPA to chelate intracellular cobalt in human peripheral blood mononuclear cells. ajsuccr.org The results showed that Ca-DTPA could counteract the cobalt-induced increase in a fluorescent indicator, suggesting a protective chelating efficiency. ajsuccr.org A significant, dose-dependent decrease in intracellular cobalt was observed after treatment with Ca-DTPA. ajsuccr.org While promising, this research is still in the exploratory phase. ajsuccr.orgnih.gov

| Metal Ion | Area of Study | Summary of Findings/Status |

|---|---|---|

| Gadolinium (Gd) | Gadolinium Deposition Disease | Investigational. Clinical trials are underway to assess efficacy in removing retained gadolinium post-MRI. patsnap.com |

| Cobalt (Co) | Intracellular Cobalt Decorporation | Exploratory. In-vitro studies suggest Ca-DTPA can chelate intracellular cobalt, but further research is needed. ajsuccr.org |

Preclinical Pharmacokinetic and Biodistribution Dynamics of Pentetate Calcium Trisodium

Extracellular Fluid Compartmental Distribution

Following intravenous administration, pentetate calcium trisodium (B8492382) is rapidly distributed throughout the extracellular fluid space. fda.govrxlist.comresearchgate.net Its primary site of action is in the blood and interstitial fluid, where it can form stable chelates with target metal ions. fda.govnih.gov

A human pharmacokinetic study using radiolabeled 14C-DTPA provided insight into its plasma retention. The clearance from the plasma was characterized by three distinct exponential components, indicating a multi-phasic distribution and elimination process. fda.gov

Table 1: Plasma Retention Half-Life of 14C-DTPA in Human Subjects

| Phase | Average Half-Life |

|---|---|

| Initial Phase | 1.4 minutes |

| Second Phase | 14.5 minutes |

| Third Phase | 94.4 minutes |

Data sourced from a study involving two subjects who received 750 kBq of 14C-DTPA. fda.gov

This rapid distribution within the extracellular compartment makes the chelating agent readily available to bind with systemic contaminants circulating in the blood or residing in the interstitial fluid. fda.gov

Cellular Uptake and Intracellular Localization Investigations

Pentetate calcium trisodium exhibits minimal penetration into the intracellular space. researchgate.netmedscape.com Due to its negative charges at physiological pH, the molecule does not readily cross cellular membranes. ajsuccr.org Studies have consistently shown that no significant amount of Ca-DTPA enters erythrocytes or other cells. fda.govrxlist.com This characteristic classifies it as an extracellular fluid complexing agent, with chelation occurring primarily outside the cells. ajsuccr.org While some research has explored the concept of intracellular chelation as a downstream effect of treatment, the distribution of the Ca-DTPA molecule itself is largely confined to the extracellular environment. ajsuccr.orgbioone.org

Organ-Specific Retention and Redistribution Patterns in Animal Models

Consistent with its poor cellular penetration, preclinical studies have not observed significant accumulation or retention of this compound in specific organs. fda.govrxlist.com There is also little to no binding of the chelating agent by the renal parenchyma. fda.govrxlist.comresearchgate.net

However, the action of Ca-DTPA can affect the mineral content of various organs. Animal studies have shown that Ca-DTPA administration can lead to the depletion of endogenous metals, such as zinc, manganese, and magnesium. fda.govdrugs.com This effect was noted in several tissues, indicating the broad distribution of the agent's chelating activity within the extracellular spaces of these organs. rxlist.comresearchgate.netorau.gov

Table 2: Observed Organ-Specific Effects of Ca-DTPA in Animal Studies

| Animal Model | Contaminant/Target | Organ(s) | Observed Effect |

|---|---|---|---|

| Rats | Cadmium (Cd) | Liver, Kidney, Brain | Pre-treatment reduced hepatic and renal Cd absorption; post-treatment reduced renal and brain Cd levels. nih.gov |

| Rats | Cerium-141 (141Ce) | Liver, Gut, Kidneys, Bone | Efficacy of chelation varied by age and organ; more effective in liver and gut of older animals and in the bone of younger animals. nih.gov |

These studies demonstrate that while Ca-DTPA itself does not accumulate in tissues, its therapeutic action and metabolic effects are evident across various organ systems.

Mechanisms of Systemic Clearance and Excretion via Glomerular Filtration

This compound and the stable metal complexes it forms are cleared from the body almost exclusively by the kidneys. patsnap.com The primary mechanism of renal clearance is glomerular filtration. fda.govrxlist.comajsuccr.org The compound is filtered from the blood by the glomeruli and subsequently excreted in the urine. drugs.com Renal tubular excretion has not been documented as a significant pathway for its elimination. fda.gov

The clearance from plasma is rapid, occurring within the first few hours after administration. fda.govdrugs.com In a human study with 14C-DTPA, more than 99% of the injected dose was recovered in the urine within 24 hours. fda.gov Fecal excretion is minimal, accounting for less than 3% of the dose. fda.govmedscape.com Because its elimination is highly dependent on renal function, impaired kidney function may decrease the clearance rate and prolong the serum half-life of the compound. fda.govrxlist.com

Metabolic Stability and Biotransformation Pathways

This compound is metabolically very stable and undergoes minimal biotransformation in the body. fda.govrxlist.commedscape.comorau.gov It is excreted largely as the intact parent compound or as a chelate with a target metal. researchgate.netdrugs.com This lack of metabolic alteration ensures that its chelating properties remain active until it is filtered by the kidneys and eliminated from the body.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (Ca-DTPA) |

| Pentetic acid (DTPA) |

| Plutonium |

| Americium |

| Curium |

| Zinc |

| Magnesium |

| Manganese |

| Cadmium |

| Cerium |

| Uranium |

| Neptunium (B1219326) |

| Calcium Carbonate |

| Sodium Hydroxide |

Comparative Chelation Research with Pentetate Calcium Trisodium

Comparative Efficacy of Pentetate Calcium Trisodium (B8492382) versus Pentetate Zinc Trisodium

Pentetate calcium trisodium (Ca-DTPA) and pentetate zinc trisodium (Zn-DTPA) are both effective chelating agents used for the decorporation of internal contamination with transuranic radioactive elements such as plutonium, americium, and curium. researchgate.net Research, primarily from animal studies, has established key differences in their efficacy, particularly concerning the timing of administration post-contamination.

When administered soon after exposure, Ca-DTPA demonstrates superior effectiveness. In a study involving rodents internally contaminated with plutonium, a single intravenous dose of Ca-DTPA administered within one hour resulted in a rate of plutonium elimination in the urine that was approximately 10-fold higher than that achieved with a comparable dose of Zn-DTPA. rxlist.comrxlist.com This initial high efficacy is a critical factor in emergency scenarios.

However, the therapeutic advantage of Ca-DTPA is most pronounced in the immediate post-exposure phase, generally within the first 24 hours. drugs.com After this initial period, research indicates that the rates of radioactivity elimination for maintenance treatment are similar for both Ca-DTPA and Zn-DTPA. rxlist.comnih.gov In a study on rodents contaminated with aerosolized plutonium and americium, a treatment regimen was initiated with Ca-DTPA, followed by subsequent treatments with Zn-DTPA. This approach successfully reduced the lung deposit of the contaminants to 1-2% of that in untreated animals and halved the systemic deposits in the liver and skeleton. rxlist.comdrugs.com

The primary mechanism for both compounds involves exchanging their bound cation (calcium or zinc) for a transuranic metal with a greater binding affinity. rxlist.com This forms a stable, soluble complex that is then excreted from the body via glomerular filtration into the urine. researchgate.netajsuccr.org

| Parameter | This compound (Ca-DTPA) | Pentetate Zinc Trisodium (Zn-DTPA) | Source |

|---|---|---|---|

| Initial Efficacy (First Hour Post-Contamination) | ~10-fold higher rate of plutonium elimination compared to Zn-DTPA | Lower initial efficacy compared to Ca-DTPA | rxlist.comrxlist.com |

| Maintenance Efficacy (After 24 Hours) | Similar rates of elimination to Zn-DTPA | Similar rates of elimination to Ca-DTPA | nih.gov |

| Recommended Initial Use | Recommended as the first dose within the first 24 hours | Recommended for use after the initial 24-hour period | drugs.com |

Influence of Chelation Intervention Timing on Decorporation Outcomes

The timing of chelation therapy is a critical determinant of its success in reducing the body's burden of radionuclides. Research consistently shows that the effectiveness of this compound is highest when administered as soon as possible after internal contamination occurs. drugs.comfda.gov The greatest therapeutic effect is achieved while the radioactive contaminants are still circulating in the bloodstream or are present in interstitial fluids, making them readily available for chelation. rxlist.comdrugs.com

As time elapses, the effectiveness of chelation diminishes. This is because transuranic elements like plutonium and americium are translocated from the circulation and become sequestered in tissues, primarily in the liver and skeleton. rxlist.comdrugs.comfda.gov Once deposited in these tissues, the contaminants are less accessible to the chelating agent, which primarily distributes throughout the extracellular fluid and does not readily cross cell membranes. ajsuccr.orgfda.gov

Studies have demonstrated a clear relationship between the delay in treatment and the reduced efficacy of decorporation. For instance, animal studies show that immediate administration of Ca-DTPA can chelate circulating radionuclides, thereby reducing the net exposure to vital organs. fda.gov However, with delayed treatment, the success of the therapy becomes more organ-selective. Research indicates that even with delayed intervention, Ca-DTPA is more effective at removing plutonium from the liver compared to the bone. fda.gov The general order of effectiveness for decorporation in delayed scenarios is Liver > Kidneys > Skeleton. fda.gov This highlights the importance of rapid intervention to prevent the long-term deposition of radioactive materials in less accessible tissues like bone.

| Timing of Intervention | Location of Contaminant | Efficacy of this compound | Source |

|---|---|---|---|

| Immediate (Within hours) | Circulation and interstitial fluids | Highest efficacy; prevents uptake into tissues | rxlist.comfda.gov |

| Delayed (After 24 hours) | Sequestered in liver and skeleton | Decreased efficacy; contaminants are less accessible | drugs.com |

| Organ-Specific Efficacy (Delayed) | Liver, Kidneys, Skeleton | More effective for liver decorporation than for skeletal decorporation | fda.gov |

Synergistic and Antagonistic Interactions with Co-Administered Agents

The efficacy of this compound can be influenced by interactions with other co-administered substances. These interactions can be either antagonistic, reducing the effectiveness of the chelation therapy, or synergistic, potentially enhancing it.

Antagonistic Interactions:

Mineral Supplements: The presence of high concentrations of calcium or zinc ions can interfere with the action of Ca-DTPA. patsnap.com These ions can compete with the target radioactive elements for the binding sites on the DTPA molecule, potentially lowering its ability to form stable complexes with the contaminants. To mitigate this, it is often recommended to separate the administration times of Ca-DTPA and mineral supplements. patsnap.com

Synergistic Interactions: While research into synergistic interactions specifically with Ca-DTPA is limited, related studies suggest potential avenues for enhancing decorporation. One study investigated the use of pentetate zinc trisodium (Zn-DTPA) in combination with Parathyroid Hormone to enhance the decorporation of Americium-241 from bone in mice. nih.gov This suggests that biological agents that can mobilize contaminants from deep tissue compartments could potentially work synergistically with chelating agents, although this has not been established specifically for Ca-DTPA in humans.

Furthermore, because Ca-DTPA can deplete the body of essential endogenous trace metals like zinc, magnesium, and manganese, prolonged use may necessitate the administration of mineral supplements. rxlist.com While this is a management strategy for a side effect rather than a synergistic interaction for efficacy, it is a critical consideration in treatment protocols that might require extended chelation therapy. nih.gov

Advanced Research Methodologies and Experimental Models in Pentetate Calcium Trisodium Studies

In Vitro Systems for Chelation Efficacy and Selectivity Assessment

In vitro systems provide a controlled environment to investigate the fundamental interactions between Ca-DTPA and target metals at the cellular and molecular level. These models are instrumental in the initial screening and characterization of chelating agents before proceeding to more complex in vivo studies.

Cell-based assays are critical for understanding the ability of Ca-DTPA to remove metals that have already crossed the cell membrane and entered the intracellular space. While Ca-DTPA is generally considered an extracellular fluid complexing agent due to its negative charges, which limit its ability to cross cell membranes, these assays can assess its potential for preventing intracellular metal deposition through extracellular chelation. nih.gov

A notable example involves the use of Peripheral Blood Mononuclear Cells (PBMCs) to study the decorporation of cobalt. In such studies, PBMCs are exposed to a high concentration of cobalt chloride to induce intracellular contamination. The efficacy of Ca-DTPA as a prophylactic chelator is then evaluated. nih.gov Key parameters assessed in these assays include:

Cell Viability: The cytotoxicity of Ca-DTPA is determined using methods like the Trypan blue dye exclusion assay. This ensures that the observed chelation effects are not due to cellular toxicity. In one study, Ca-DTPA was found to be non-toxic to PBMCs at concentrations up to 100 mM. nih.gov

Intracellular Metal Quantification: Fluorescent dyes, such as Fura-2AM, are employed to indirectly quantify intracellular cobalt levels. The dye becomes fluorescent upon binding to intracellular divalent cations. A decrease in fluorescence intensity after treatment with Ca-DTPA indicates successful chelation and prevention of intracellular accumulation. nih.gov Studies have shown a significant, dose-dependent decrease in intracellular cobalt deposition in the presence of Ca-DTPA. nih.gov

Morphological Analysis: Fluorescence microscopy is used to visually observe the distribution of the fluorescent dye within the cells, providing qualitative evidence of Ca-DTPA's protective effect against intracellular metal uptake. nih.gov

These cell-based assays provide valuable insights into the extracellular chelating action of Ca-DTPA and its effectiveness in preventing the intracellular accumulation of toxic metals.

Understanding the direct interaction between Ca-DTPA and metal ions is fundamental to assessing its chelation efficacy and selectivity. Various biophysical techniques are employed to characterize the thermodynamics, kinetics, and structural aspects of these interactions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the heat changes that occur during the binding interaction between a chelator and a metal ion. ub.edueuropeanpharmaceuticalreview.com This method allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. ub.edu By providing a complete thermodynamic profile of the binding event, ITC can be used to compare the stability of Ca-DTPA complexes with different metal ions, thus shedding light on its selectivity. europeanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the structure and dynamics of metal-chelator complexes in solution. By observing the changes in the chemical shifts of the Ca-DTPA molecule upon metal binding, researchers can identify the specific atoms involved in the coordination and determine the conformation of the resulting complex. utoronto.caresearchgate.net This information is crucial for understanding the structural basis of chelation and for designing more effective chelating agents.

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for monitoring binding events in real-time without the need for labeling. While more commonly used for protein-ligand interactions, SPR can be adapted to study the kinetics of metal-chelator binding. This technique can provide data on the association and dissociation rate constants, offering a more dynamic view of the chelation process. rsc.org

These biophysical methods provide detailed quantitative data on the fundamental interactions between Ca-DTPA and metal ions, which is essential for a comprehensive understanding of its chelation properties.

In Vivo Animal Models for Radionuclide Chelation Research

In vivo animal models are indispensable for evaluating the systemic efficacy of Ca-DTPA in promoting the excretion of radionuclides and reducing their deposition in various organs. These models allow researchers to study the pharmacokinetics and pharmacodynamics of the chelator in a whole-organism context.

Rodent models, particularly rats and mice, are widely used in radionuclide chelation research due to their well-characterized physiology, ease of handling, and the availability of established experimental protocols. ub.educdc.govnih.gov These models have been instrumental in demonstrating the effectiveness of Ca-DTPA in decorporating a range of radionuclides.

In a typical study, rodents are internally contaminated with a radionuclide, such as plutonium, americium, or curium, and then treated with Ca-DTPA. cdc.govnih.govfda.gov The efficacy of the treatment is assessed by measuring the rate of radionuclide elimination, primarily through urine. For instance, in a study with rodents contaminated with plutonium, intravenous administration of Ca-DTPA within one hour of contamination resulted in a roughly 10-fold higher rate of plutonium elimination in the urine compared to treatment with pentetate zinc trisodium (B8492382) (Zn-DTPA). europeanpharmaceuticalreview.comcdc.govnih.govfda.gov

Rodent models are also used to study the decorporation of other metals. For example, studies in rats have investigated the efficacy of Ca-DTPA in enhancing the urinary excretion of gadolinium following the administration of gadolinium-based contrast agents. ub.edu These studies have shown that Ca-DTPA can significantly increase the urinary excretion of gadolinium and reduce its retention in the brain. ub.edu

Table 1: Selected Research Findings from Rodent Models on Ca-DTPA Efficacy

| Radionuclide/Metal | Rodent Model | Key Findings |

| Plutonium | Rats/Mice | ~10-fold increase in urinary elimination when treated within 1 hour of contamination compared to Zn-DTPA. europeanpharmaceuticalreview.comcdc.govnih.govfda.gov |

| Gadolinium | Rats | 10-fold increase in urinary excretion and partial reduction of brain Gd content after gadodiamide (B1674392) administration. ub.edu |

| Americium | Not specified | Ca-DTPA is indicated for the treatment of internal contamination with americium. drugs.com |

| Curium | Not specified | Ca-DTPA is indicated for the treatment of internal contamination with curium. drugs.com |

While rodent models provide valuable initial data, larger animal models, such as beagle dogs, are sometimes used to obtain data that may be more predictive of the human response. taylorandfrancis.com These models have a physiology and metabolic rate that are closer to humans, making them suitable for more advanced preclinical studies.

For example, the oral bioavailability of Ca-DTPA has been studied in beagle dogs. In these studies, dogs were administered Ca-DTPA intravenously and orally, and the plasma concentrations of the drug were measured over time to determine the extent of oral absorption. taylorandfrancis.com Such studies are crucial for developing alternative routes of administration for Ca-DTPA, which could be particularly important in a mass casualty scenario.

Analytical Techniques for Trace Metal and Radionuclide Quantification in Biological Matrices

Accurate and sensitive analytical techniques are essential for quantifying the low concentrations of trace metals and radionuclides in biological samples, such as urine, blood, and tissues, collected during in vitro and in vivo studies of Ca-DTPA.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and selective technique for the determination of trace elements in a variety of biological matrices. tainstruments.comnih.gov It can measure a wide range of metals and radionuclides at very low concentrations, making it ideal for monitoring the excretion of contaminants following chelation therapy. iaea.orgspectroscopyworld.com For example, ICP-MS has been used to measure gadolinium concentrations in the urine and tissues of rats treated with Ca-DTPA. ub.edu The high throughput and multi-element capability of ICP-MS make it a valuable tool in these studies. nih.gov

Gamma Spectrometry: This technique is used for the identification and quantification of gamma-emitting radionuclides. researchgate.netbmuv.dediva-portal.org It is a non-destructive method that can be used to measure radionuclides in various samples, including biological materials. researchgate.net Gamma spectrometry is particularly useful for in vivo measurements, where the radiation emitted from the body can be detected and quantified to assess the total body burden of a radionuclide and its clearance over time.

Liquid Scintillation Counting (LSC): LSC is a widely used technique for quantifying beta-emitting and alpha-emitting radionuclides. nih.govtaylorandfrancis.comrevvity.com In this method, the biological sample is mixed with a scintillation cocktail that emits light when it interacts with the radiation from the radionuclide. The amount of light produced is proportional to the amount of radioactivity in the sample. revvity.com LSC is a highly efficient and sensitive method for measuring low levels of radioactivity in biological samples, such as urine and tissue homogenates. taylorandfrancis.comnih.gov

Table 2: Analytical Techniques for Radionuclide Quantification

| Analytical Technique | Principle | Application in Ca-DTPA Studies |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation and detection. nih.gov | Quantification of trace metals and long-lived radionuclides in urine, blood, and tissues. ub.eduiaea.orgspectroscopyworld.com |

| Gamma Spectrometry | Detection and energy measurement of gamma rays emitted from radioactive decay. researchgate.netbmuv.dediva-portal.org | Identification and quantification of gamma-emitting radionuclides in biological samples and for in vivo whole-body counting. |

| Liquid Scintillation Counting (LSC) | Measurement of light produced from the interaction of radiation with a scintillator. revvity.com | Quantification of beta- and alpha-emitting radionuclides in liquid samples like urine and digested tissues. taylorandfrancis.comnih.gov |

Emerging Research Directions and Future Prospects for Pentetate Calcium Trisodium

Investigation of Novel Pentetate Calcium Trisodium (B8492382) Derivatives and Prodrugs

A primary limitation of pentetate calcium trisodium is its poor oral bioavailability, necessitating intravenous administration. To address this, research has focused on the development of prodrugs—inactive precursors that are metabolized into the active form in vivo. A significant area of investigation involves the creation of ester derivatives of Diethylenetriaminepentaacetic acid (DTPA), the active chelating component of this compound.

One such approach is the synthesis of the diethyl ester of DTPA, which has been investigated as a potential oral treatment for internal radionuclide contamination. nih.gov Studies have also explored a penta-ethyl ester prodrug of DTPA. This lipophilic prodrug was incorporated into a solid dispersion for oral administration and was shown to be absorbed and enzymatically converted to metabolites capable of chelation in animal models. nih.govresearchgate.net The rationale behind this strategy is that by masking the carboxylic acid groups responsible for the poor lipid solubility of DTPA, these ester prodrugs can better traverse the gastrointestinal tract before being hydrolyzed into the active chelator. nih.govnih.gov

Another avenue of research is the development of lipophilic derivatives designed to enhance cellular uptake for intracellular chelation. An example includes Puchel, a lipophilic derivative of DTPA, which has been studied for its ability to remove radionuclides. researchgate.netnih.gov Additionally, DTPA-bis(amide) analogs have been synthesized and evaluated for biomedical imaging, indicating the versatility of modifying the DTPA structure for different applications. nih.gov

| Derivative/Prodrug | Rationale for Development | Key Research Findings | Potential Advantage |

|---|---|---|---|

| Diethyl ester of DTPA (C2E2) | Improve oral bioavailability for radionuclide decorporation. nih.gov | Demonstrated dose-dependent enhancement of Americium-241 elimination in rats after oral administration. nih.gov | Potential for non-invasive, oral administration in mass casualty scenarios. nih.gov |

| Penta-ethyl ester of DTPA | Overcome poor oral absorption by increasing lipophilicity. nih.govresearchgate.net | Absorbed after oral administration in rats and enzymatically converted to active chelating metabolites. nih.govresearchgate.net | Sustained plasma concentration and higher plasma exposure compared to intravenous DTPA. nih.gov |

| Lipophilic derivatives (e.g., Puchel) | Enhance intracellular penetration for decorporation of internally deposited radionuclides. researchgate.netnih.gov | Studied for the removal of Thorium-234, Plutonium-238/239, and Americium-241. nih.gov | Potential for targeting intracellularly bound toxic metals. |

| DTPA-bis(amide) analogs | Development of potential biomedical imaging agents. nih.gov | Demonstrated significant accumulation in the brain in animal studies. nih.gov | Application in diagnostic imaging. |

Development of Enhanced Delivery Systems for Systemic Bioavailability

Beyond the synthesis of prodrugs, researchers are also exploring advanced drug delivery systems to improve the systemic bioavailability and therapeutic efficacy of this compound. A key challenge is the compound's hydrophilic nature, which limits its ability to cross biological membranes. researchgate.net

Nanocarriers, such as liposomes and nanoparticles, represent a promising strategy. These systems can encapsulate hydrophilic drugs like this compound, protecting them from degradation and facilitating their transport across cellular barriers. For instance, nanoparticles have been developed containing a Dexamethasone ester prodrug and a lipid-DTPA chelate for in vivo tracking, demonstrating the potential of nanocarriers for targeted delivery. nih.gov Gold nanoparticles functionalized with a Gadolinium-DTPA conjugate have also been synthesized for use as a multimodal bioimaging agent, highlighting the adaptability of nanoparticle systems. nih.gov

Research into Intracellular Chelation Strategies

This compound primarily acts in the extracellular fluid and is not readily taken up by cells. researchgate.netmedscape.com This limits its effectiveness in removing heavy metals that have already penetrated and accumulated within the intracellular environment. Consequently, a significant area of emerging research is focused on strategies to enable intracellular chelation.

One approach involves the use of lipophilic derivatives of DTPA, which are designed to be more permeable to cell membranes. researchgate.netnih.gov By modifying the DTPA molecule to increase its fat-solubility, these derivatives can potentially transport the chelating agent into the cell to bind with intracellular metal ions.

Another innovative strategy is the conjugation of DTPA to molecules that can facilitate cellular entry. For example, Diethylenetriaminepentaacetic acid-D-deoxy-glucosamine (DTPA-DG) was synthesized and studied for its potential as a cell-permeable iron chelator. researchgate.net This approach leverages cellular transport mechanisms for molecules like glucose to carry the attached chelator into the cell. These intracellular chelation strategies hold the potential to treat heavy metal toxicity at the cellular level, representing a significant advancement in chelation therapy.

Potential Applications in Environmental Decontamination and Remediation

The strong metal-chelating properties of this compound suggest its potential utility in environmental applications, particularly for the decontamination of soil and water contaminated with heavy metals and radionuclides. Chelating agents like DTPA can form stable, water-soluble complexes with metal ions, which can be crucial for their removal from the environment. thinkdochemicals.com

In the context of soil remediation, chelating agents can be used to mobilize heavy metals from the soil matrix, making them available for extraction or for uptake by plants in a process known as phytoremediation. The application of chelating agents can enhance the bioavailability of metals, facilitating their removal from contaminated sites. thinkdochemicals.com

For water decontamination, these agents can be employed to sequester toxic metal ions from industrial wastewater or contaminated water sources. This is particularly relevant for radionuclides, and resources have been developed by entities like the Federal Remediation Technologies Roundtable to address the characterization and remediation of radionuclides in the environment. frtr.gov While research into the large-scale environmental application of this compound is ongoing, its fundamental chemical properties make it a candidate for addressing certain types of environmental contamination.

Computational Design and Optimization of Chelating Agents

The advancement of computational chemistry and molecular modeling has opened new frontiers in the design and optimization of chelating agents. In silico methods are now being used to predict the binding affinities of chelators for specific metal ions, to understand their mechanisms of action, and to design novel chelators with enhanced efficacy and reduced toxicity. nih.gov

Computational approaches, such as Density Functional Theory (DFT), are employed to analyze the molecular orbitals and interaction energies between chelating agents and metal cations. researchgate.net Such studies provide insights into the structural features that govern chelation efficiency. For example, computational analysis has been used to investigate the chelating capabilities of various aminopolycarboxylic acids, including DTPA, towards different metal cations. researchgate.net

Furthermore, virtual screening of large chemical databases, guided by computational models, can identify new and structurally diverse chelating agents. nih.govbiu.ac.il This in silico strategy accelerates the discovery of lead compounds for chelation therapy. nih.gov By combining quantum chemical calculations with pharmacokinetic predictions, researchers can design chelators with specific properties, such as the ability to cross the blood-brain barrier for treating metal-promoted neurodegenerative diseases. nih.gov This computational-driven approach is paving the way for the development of next-generation chelating agents tailored for specific therapeutic and environmental challenges.

| Computational Method | Application in Chelator Design | Example/Finding |

|---|---|---|

| Density Functional Theory (DFT) | Analyzes molecular structure, electron transfer, and interaction energies to predict chelation efficiency. researchgate.net | DFT calculations indicated that DTPA has favorable electron transfer properties for improved adsorption of metal cations. researchgate.net |

| Virtual Screening | Screens large databases of chemical compounds to identify novel chelator candidates based on structural and functional criteria. nih.govnih.gov | Discovered five new, structurally diverse iron-chelators by screening approximately 1.8 million molecules. nih.govbiu.ac.il |

| Molecular Modeling | Simulates the interaction between chelators and metal ions to understand binding mechanisms and stability of the resulting complexes. nih.gov | An improved modeling system for plutonium decorporation using DTPA was developed to better predict post-treatment outcomes. nih.gov |

| Pharmacokinetic Modeling | Predicts the absorption, distribution, metabolism, and excretion (ADME) properties of potential chelating agents. nih.gov | Used to identify commercial compounds with suitable pharmacokinetic properties to act as metal-ion chelators in neurodegenerative diseases. nih.gov |

Q & A

Q. What is the mechanism of action of pentetate calcium trisodium in chelating transuranium elements?

Ca-DTPA acts as a radiomitigation chelator by forming stable, water-soluble complexes with plutonium, americium, or curium, facilitating renal excretion. Its calcium ion is displaced by higher-affinity transuranium elements, enabling systemic elimination. Efficacy is time-dependent, with optimal binding occurring within 24 hours post-exposure when contaminants are still circulating in extracellular fluids .

Q. How does Ca-DTPA compare to Zn-DTPA in acute internal contamination scenarios?

Ca-DTPA exhibits superior efficacy within the first 24 hours due to its higher binding affinity for transuranium elements. However, prolonged use depletes endogenous trace metals (e.g., zinc, magnesium), necessitating a switch to Zn-DTPA for maintenance therapy. Animal studies show Ca-DTPA achieves 10-fold higher plutonium elimination rates than Zn-DTPA when administered immediately post-exposure .

Q. What pharmacokinetic properties influence Ca-DTPA’s clinical utility?

Ca-DTPA undergoes rapid distribution in extracellular fluid (half-lives: 1.4 min, 14.5 min, 94.4 min) and is excreted renally via glomerular filtration (>99% in urine within 24 hours). Its hyperosmolar formulation (1260 mOsmol/kg) limits nebulized use in pediatric populations due to unestablished safety .

Q. What are critical monitoring parameters during Ca-DTPA administration?

Baseline and serial measurements include:

Q. Why is nebulized Ca-DTPA limited in certain patient populations?

Nebulization may exacerbate asthma (2/310 patients in registry data) and is contraindicated in individuals with respiratory comorbidities. Safety in pediatric populations remains unestablished, favoring intravenous administration .

Advanced Research Questions

Q. How should researchers design studies to evaluate Ca-DTPA’s efficacy in heterogeneous contamination scenarios?

- Experimental models : Use rodent studies with aerosolized plutonium/americium to simulate inhalation exposure.

- Endpoints : Urinary/fecal elimination rates, whole-body radioactivity retention, and histopathology for metal deposition.

- Controls : Compare Zn-DTPA and Ca-DTPA regimens, adjusting for contamination timing and dose .

Q. What methodologies address variability in urinary elimination rates post-Ca-DTPA?

- Statistical stratification : Segment data by contamination level (e.g., low: <10 µg, high: >100 µg) and administration route (IV vs. nebulized).

- Pharmacokinetic modeling : Apply triexponential decay models to plasma retention curves (α, β, γ phases) to predict individual elimination kinetics .

Q. How can preclinical studies evaluate Ca-DTPA’s teratogenic risks?

- Animal models : Administer 2–8× human-equivalent doses (based on BSA) to pregnant mice/dogs during gestation.

- Outcomes : Monitor fetal malformations (exencephaly, spina bifida), mortality, and metalloenzyme inhibition (e.g., δ-aminolevulinic acid dehydratase). Single-dose teratogenicity remains unstudied .

Q. What strategies mitigate trace metal depletion in long-term Ca-DTPA therapy?

Q. How should bioassay data be interpreted in Ca-DTPA clinical trials?

- Quantitative methods : Use gamma spectrometry for transuranium isotopes in urine/blood.

- Elimination curves : Compare pre/post-treatment radioactivity (baseline vs. 24-hour post-dose). Clinical studies report mean elimination rates of 25.7% (range: 0.5–396.1%) across IV and nebulized routes .

Methodological Recommendations

- Dosing protocols : Single 1.0 g IV dose in adults; 14 mg/kg (max 1.0 g) in children.

- Bioassay standardization : Use identical radioisotope quantification methods (e.g., liquid scintillation) across study cohorts.

- Ethical considerations : Prioritize Zn-DTPA in pregnant patients to minimize fetal risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.